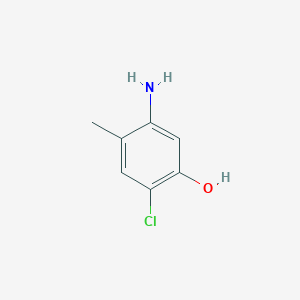

5-Amino-2-chloro-4-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-chloro-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWULCVCLWLUTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways for 5 Amino 2 Chloro 4 Methylphenol

Established Synthetic Routes to the Core Structure

The established synthesis of substituted aminophenols typically relies on classical aromatic functionalization reactions, including nitration followed by reduction, halogenation, and the use of pre-functionalized starting materials. The key challenge lies in controlling the position of each substituent based on its directing effects.

Direct amination of a phenolic ring is often difficult. A more common and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This two-step process involves:

Nitration: The introduction of a nitro group (-NO2) via electrophilic aromatic substitution. The regioselectivity is governed by the existing substituents on the ring. For a precursor like 2-chloro-4-methylphenol (B1207291), the powerful ortho-, para-directing hydroxyl group would primarily direct the incoming nitro group to the C6 position (ortho to -OH) or the C5 position (para to the chloro group). The steric hindrance and electronic effects of the chloro and methyl groups would influence the final isomeric ratio.

Reduction: The subsequent reduction of the nitro group to an amino group (-NH2). This transformation is typically achieved with high yield using various reducing agents. Common methods include catalytic hydrogenation (e.g., H2 over Pd/C) or chemical reduction using metals in acidic media (e.g., Sn/HCl, Fe/HCl) or reagents like sodium dithionite.

An alternative strategy involves the direct catalytic amination of phenols, although this is a more modern approach. nih.govresearchgate.net For instance, rhodium-catalyzed amination allows for the direct coupling of phenols and amines, providing a redox-neutral pathway to anilines with water as the only byproduct. nih.govorganic-chemistry.org However, achieving the specific regioselectivity for a polysubstituted phenol (B47542) remains a significant challenge.

The introduction of a chlorine atom at a specific position on the phenol ring is a critical step. For the synthesis of the target compound, chlorination of 4-methylphenol (p-cresol) is a logical starting point. The hydroxyl group is a strong activating ortho-, para-director, meaning chlorination will preferentially occur at the positions ortho to the -OH group (C2 and C6).

A patented process describes the synthesis of 2-chloro-4-methylphenol by reacting 4-methylphenol with a chlorinating agent like sulfuryl chloride (SO2Cl2) or elemental chlorine. google.com The reaction is performed in the presence of a catalyst system comprising a Lewis acid and a diaryl sulphide, which enhances the yield and isomeric purity. google.com

Research into the para-selective chlorination of cresols has identified several effective catalyst systems that can direct the chlorine atom with high regioselectivity. cardiff.ac.ukresearchgate.nettandfonline.com The use of sulfuryl chloride in the presence of sulfur-containing catalysts and a Lewis acid has proven effective. cardiff.ac.uk

| Substrate | Chlorinating Agent | Catalyst System | Major Product | Yield | Para/Ortho Ratio |

|---|---|---|---|---|---|

| o-cresol | SO₂Cl₂ | 1,2-dithiocane/AlCl₃ | 4-chloro-o-cresol | up to 95% | 20.6 |

| m-cresol (B1676322) | SO₂Cl₂ | Dibutyl sulfide/AlCl₃ | 4-chloro-m-cresol | 89.9% | 17.3 |

| m-cresol | SO₂Cl₂ | 5,18-dithiadocosane/AlCl₃ | 4-chloro-m-cresol | 95.5% | 20.7 |

| m-xylenol | SO₂Cl₂ | Polymeric disulfides/FeCl₃ | 4-chloro-m-xylenol | up to 93% | 23.8 |

In the context of synthesizing 5-Amino-2-chloro-4-methylphenol, the most straightforward approach is to begin with a commercially available methylated precursor, namely 4-methylphenol (p-cresol). wikipedia.org This strategy bypasses the need for a separate methylation step on the phenolic ring.

Should a methylation step be required in an alternative pathway, various methods exist for the O-methylation (to form an anisole) or C-methylation of phenols. However, C-methylation often suffers from a lack of regioselectivity and can be complex to control. For peptide-based structures, N-methylation is a known technique to improve properties like solubility and bioavailability, but this applies to the amino group rather than the aromatic ring itself. rsc.org In a potential synthesis of the target molecule, methylation would likely be incorporated by choice of starting material rather than a dedicated reaction step.

A plausible and established pathway to a molecule like this compound would be a linear, divergent sequence starting from 4-methylphenol. A likely route is analogous to a patented synthesis for the closely related 2-chloro-4-aminophenol, which starts from p-nitrophenol. google.comgoogle.com

Proposed Synthetic Pathway:

Chlorination of p-Cresol: Start with 4-methylphenol (p-cresol) and perform a regioselective chlorination. Using a catalyst system of a Lewis acid and a diaryl sulphide with sulfuryl chloride as the chlorinating agent, 2-chloro-4-methylphenol can be synthesized with high selectivity. google.com

Nitration of 2-chloro-4-methylphenol: The resulting 2-chloro-4-methylphenol is then nitrated. The strong activating and ortho-, para-directing hydroxyl group is the dominant influence. The incoming electrophile (the nitronium ion, NO2+) will be directed to the positions ortho and para to the hydroxyl group. The C6 position is ortho to the -OH group and sterically accessible. The C5 position is para to the chloro group. The C5 position is favored, leading to 2-chloro-4-methyl-5-nitrophenol (B3183575).

Reduction of the Nitro Group: The final step is the reduction of the nitro group in 2-chloro-4-methyl-5-nitrophenol to an amino group. This can be achieved using standard reduction methods, such as catalytic hydrogenation (H2/Pd/C) or treatment with hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like activated carbon and ferric trichloride (B1173362), to yield the final product, this compound. google.comgoogle.com

This multi-step sequence relies on the predictable directing effects of the substituents and the use of well-established reactions to control the introduction of each functional group.

Novel and Emerging Synthetic Approaches

Recent advances in catalysis are providing more efficient and selective methods for the synthesis of complex aromatic molecules.

Modern catalysis offers promising alternatives to classical synthetic steps, potentially reducing step counts and improving atom economy.

Catalytic Amination: The direct amination of phenols using transition metal catalysts is a significant area of development. researchgate.net Researchers have developed rhodium and ruthenium-based catalyst systems that facilitate the direct, redox-neutral coupling of phenols with various amines. nih.govorganic-chemistry.orgacs.org

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| [Cp*RhCl₂]₂ with Na₂CO₃ | Dehydrative condensation with amines | Facilitates keto-enol tautomerization of phenols via π-coordination; water is the sole byproduct. | nih.govorganic-chemistry.org |

| Ruthenium(II) with η⁵-phenoxo ligand | Umpolung substitution of phenols | Enables direct condensation of phenols and amines; the phenoxo ligand enhances catalytic activity. | acs.org |

| Pd/C or Rh/C | Reductive amination with cyclohexylamine | Multi-step mechanism involving phenol hydrogenation followed by condensation and further hydrogenation. | mdpi.com |

Applying such a method to a pre-functionalized substrate like 2-chloro-4-methylphenol could theoretically form the target compound in a single step from an advanced intermediate. However, controlling the regioselectivity to favor amination at the C5 position would be a primary challenge, requiring careful catalyst and ligand design.

Catalytic Chlorination: As detailed in section 2.1.2, catalytic methods are crucial for achieving high regioselectivity in the chlorination of phenols. The use of sulfur-containing co-catalysts with Lewis acids represents a significant improvement over non-catalytic methods, which often produce mixtures of isomers. cardiff.ac.ukmdpi.com These catalytic approaches are essential for efficiently producing the 2-chloro-4-methylphenol intermediate in high purity.

Green Chemistry Principles in Process Development

The synthesis of this compound and related aromatic amines is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize less hazardous materials. Traditional multi-step syntheses of substituted phenols often involve harsh reaction conditions and stoichiometric reagents, leading to significant environmental impact. Modern approaches focus on catalytic methods and process optimization to improve sustainability.

A key step in the synthesis of many aminophenols is the reduction of a corresponding nitro-substituted precursor. Green chemistry principles are applied by replacing older reduction methods, such as metal-acid reductions (e.g., Sn/HCl or Fe/HCl) that generate large amounts of metallic waste, with catalytic hydrogenation.

For instance, a synthetic method for the related compound 2-chloro-4-aminophenol employs a catalytic system of activated carbon and ferric trichloride hexahydrate with hydrazine hydrate as the reducing agent. google.com This method is notable for its high yield and the ability to recycle the catalyst multiple times, significantly reducing waste and improving process efficiency. google.com Such catalytic transfer hydrogenation presents a much greener alternative to traditional methods.

The core principles of green chemistry applicable to the synthesis of this compound include:

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to minimize waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with less toxic and more environmentally benign alternatives.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, or continuous flow processing, offers a paradigm shift from traditional batch manufacturing, providing significant advantages in terms of safety, efficiency, and scalability for the synthesis of this compound. In a flow reactor, reagents are continuously pumped through a network of tubes where they mix and react. This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time.

The synthesis of aromatic intermediates like this compound often involves highly exothermic and potentially hazardous reactions, such as nitration and reduction. Flow chemistry mitigates these risks by using small reactor volumes, which allows for superior heat and mass transfer, preventing the buildup of heat and reducing the risk of thermal runaways.

Hypothetical Flow Synthesis Steps:

| Step | Reaction | Advantages in Flow Chemistry |

| 1 | Nitration | Superior temperature control for a highly exothermic reaction, minimizing side-product formation. |

| 2 | Reduction | Safe handling of reagents like H₂ gas in high-pressure catalytic hydrogenation; improved catalyst-reagent contact. |

This enhanced control leads to higher yields, improved product purity, and a more consistent product quality compared to batch processing. Furthermore, the modular nature of flow reactors allows for easy scaling of production by extending the operation time or by running multiple reactors in parallel, a process known as "scaling out."

Utility of this compound as a Chemical Precursor and Intermediate

This compound is a valuable organic building block due to the presence of multiple reactive sites: the amino group, the hydroxyl group, and the activated aromatic ring. bldpharm.com This trifunctional nature allows it to serve as a versatile precursor in the synthesis of a wide array of more complex chemical structures.

Role in the Synthesis of Azo Dye Compounds through Diazotization and Coupling

One of the primary applications of this compound is as an intermediate in the production of azo dyes, particularly in formulations for oxidative hair coloring. cir-safety.org The synthesis of azo dyes from this precursor follows a classic two-step reaction pathway involving diazotization and azo coupling. nih.gov

Diazotization: The primary aromatic amine group (-NH₂) of this compound is converted into a highly reactive diazonium salt. This is typically achieved by reacting the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.

Azo Coupling: The resulting diazonium salt then acts as an electrophile and reacts with a coupling component, which is an electron-rich aromatic compound such as a phenol or another amine. In hair dye applications, this compound (often referred to as a "coupler" or secondary intermediate) reacts with a primary intermediate (e.g., p-phenylenediamine (B122844) or p-aminophenol) in the presence of an oxidizing agent like hydrogen peroxide to form the final dye molecule within the hair shaft. cir-safety.org The chloro and methyl substituents on the benzene (B151609) ring of the initial compound allow for fine-tuning of the final color's shade and fastness properties.

Building Block Applications in Complex Organic Architectures

Beyond its role in dye synthesis, this compound serves as a versatile building block for constructing more intricate molecular frameworks. bldpharm.com The strategic placement of its functional groups allows for selective reactions, making it a valuable synthon in diversity-oriented synthesis (DOS), a strategy used to create libraries of structurally diverse small molecules for drug discovery and materials science. mdpi.com

The amino and hydroxyl groups can be selectively protected and deprotected, allowing for stepwise functionalization of the molecule. For example, the hydroxyl group can react to form ethers or esters. A known application involves the reaction of the closely related 5-amino-2-chloro-4-fluorophenol (B1329930) with a haloacetic acid ester to produce a phenoxyacetic acid ester, a structure found in some herbicides and pharmaceuticals. google.com

The concept of using multi-functional aminophenols as starting blocks is a powerful tool in organic synthesis. mdpi.comresearchgate.net By leveraging the distinct reactivity of each functional group, chemists can build complex scaffolds, including heterocyclic systems and analogs of natural products.

Chemical Reactivity and Mechanistic Investigations of 5 Amino 2 Chloro 4 Methylphenol

Reaction Pathways Involving the Phenolic Hydroxyl Group

The hydroxyl group of 5-Amino-2-chloro-4-methylphenol is a key player in its reactivity, primarily directing electrophilic substitution and undergoing oxidation.

Electrophilic Substitution Reactions on the Aromatic Ring

The hydroxyl and amino groups are ortho-, para-directing activators for electrophilic aromatic substitution. However, the positions ortho and para to the hydroxyl group are already occupied by the amino and methyl groups, respectively. The position ortho to the hydroxyl group is also occupied by a chlorine atom. This substitution pattern significantly influences the regioselectivity of further electrophilic attacks. The directing effects of the substituents must be considered to predict the outcome of reactions like nitration, halogenation, and sulfonation. For instance, in reactions like the Gatterman-Koch reaction, which introduces a formyl group onto the benzene (B151609) ring, the position of substitution would be determined by the combined directing influence of the existing groups. youtube.com

Oxidation Reactions and Formation of Quinone Derivatives

Phenols are susceptible to oxidation, and this compound is no exception. The phenolic hydroxyl group can be oxidized to form quinone or quinone-imine derivatives. The specific products formed depend on the oxidizing agent and reaction conditions. These oxidation reactions are significant in various chemical and biological processes.

Reactivity Profile of the Aromatic Amino Group

The amino group on the aromatic ring is a versatile functional group that can undergo a variety of chemical transformations.

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. ontosight.ai This typically involves treating the amine with nitrous acid, which is often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures. researchgate.netscialert.net The resulting diazonium salt is a highly versatile intermediate that can undergo a range of subsequent reactions. For example, it can be used in coupling reactions to form azo dyes, where the diazonium salt acts as an electrophile and attacks another electron-rich aromatic ring. ontosight.ai The stability and reactivity of the diazonium salt are influenced by the other substituents on the aromatic ring.

Table 1: General Scheme for Diazotization

| Step | Reactants | Conditions | Product |

| 1 | This compound, Sodium Nitrite, Hydrochloric Acid | 0-5 °C | 2-Chloro-4-methyl-5-hydroxyphenyldiazonium chloride |

Schiff Base Formation and Condensation Reactions

The amino group of this compound can react with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). researchgate.net This condensation reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net Schiff bases are an important class of compounds with a wide range of applications. scielo.org.zanih.govnih.gov The formation of Schiff bases can be influenced by the electronic and steric effects of the substituents on both the amine and the carbonyl compound. semanticscholar.org

Table 2: General Scheme for Schiff Base Formation

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Conditions | Product |

| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | Acid or Base catalyst, removal of water | Schiff Base |

Nucleophilic Reactivity and Derivatization

The amino group in this compound is nucleophilic and can react with various electrophiles. This allows for the derivatization of the amino group to introduce different functionalities into the molecule. For example, it can react with acyl chlorides or acid anhydrides to form amides. These reactions are fundamental in organic synthesis for creating new compounds with tailored properties.

Impact of the Chloro Substituent on Aromatic Reactivity and Electronic Properties

The presence of a chlorine atom at the 2-position of the phenol (B47542) ring significantly modulates the aromatic system's reactivity and electronic characteristics. The chloro group exerts a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). Due to its high electronegativity, the chlorine atom pulls electron density away from the aromatic ring through the sigma bond, which generally deactivates the ring towards electrophilic attack.

However, the lone pairs on the chlorine atom can be delocalized into the aromatic pi-system, a resonance effect that directs incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho and para to the strongly activating hydroxyl and amino groups are of primary importance for electrophilic substitution. The chloro group's placement at the 2-position can sterically hinder reactions at the adjacent positions.

Quantitative Structure-Activity Relationship (QSAR) studies on substituted phenols provide a framework for understanding the impact of substituents on reactivity. For instance, the toxicity of phenols, which can be related to their reactivity, is often correlated with parameters like the octanol-water partition coefficient (logP) and electronic parameters such as the Hammett constant (σ). nih.gov For substituted phenols, equations have been developed that link their biological or chemical activity to these physicochemical properties. For example, a general QSAR model for phenol toxicity is given by:

log(1/C) = aσ⁺ + blogP + c

where C is the concentration required for a certain effect, σ⁺ is the electronic Hammett parameter, and logP is the hydrophobicity. nih.gov Such models highlight the importance of both electronic effects and hydrophobicity in determining the reactivity of substituted phenols.

The presence of the chloro group also influences the acidity of the phenolic hydroxyl group. The electron-withdrawing nature of the chlorine atom stabilizes the corresponding phenoxide ion, thereby increasing the acidity of the phenol compared to its non-chlorinated analog.

Mechanistic Studies of Key Chemical Transformations

The reactivity of this compound is central to its application in various chemical syntheses, notably in the formation of dyes. Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and controlling product formation.

Elucidation of Catalytic Reaction Mechanisms

While specific catalytic cycle details for reactions involving this compound are not extensively documented in publicly available literature, general mechanisms for related phenol reactions, such as oxidative coupling, provide valuable insights. This compound is listed as a coupler component in patents for oxidative hair dyes, where it reacts with a primary intermediate, often a p-phenylenediamine (B122844) derivative, in the presence of an oxidizing agent like hydrogen peroxide to form a colored product. googleapis.com

The general mechanism for oxidative hair dye formation involves the oxidation of the primary intermediate to a reactive quinone-diimine species. This electrophilic species is then attacked by the nucleophilic coupler, in this case, this compound. The hydroxyl and amino groups on the coupler activate the ring, making it susceptible to electrophilic attack. The position of coupling on the this compound ring will be directed by the activating groups and influenced by the steric hindrance from the chloro and methyl groups.

The catalytic cycle for such reactions, often employing metal catalysts in industrial settings, would typically involve the following steps:

Oxidation of the primary intermediate by the catalyst (e.g., a metal complex) or an oxidizing agent.

Formation of the reactive electrophile.

Nucleophilic attack by the coupler (this compound).

Subsequent oxidation and rearrangement steps to form the final stable dye molecule.

Regeneration of the catalyst.

The chloro substituent, by modulating the electron density and steric environment of the coupler, plays a critical role in the kinetics and regioselectivity of the coupling reaction.

Kinetic Studies of Reaction Pathways

Detailed kinetic studies specifically on the reaction pathways of this compound are scarce in the literature. However, kinetic data from studies on the chlorination and oxidation of other substituted phenols can be used to infer its behavior.

The rate of electrophilic substitution reactions on phenols is highly dependent on the nature and position of the substituents. The presence of both activating (amino, hydroxyl, methyl) and a deactivating (chloro) group on the same ring leads to a complex kinetic profile.

In the context of dye synthesis, the rate of the coupling reaction is a critical parameter. The kinetics of azo dye formation, for example, involves the electrophilic attack of a diazonium ion on a coupling agent. For a phenol-based coupler like this compound, the reaction rate would be influenced by the pH of the medium, which affects the ionization state of the phenolic hydroxyl group and the amino group. The phenoxide ion is a much stronger activating group than the hydroxyl group, and thus the reaction rate would be expected to increase with pH.

QSAR studies on the oxidation of phenols by various oxidants, such as singlet oxygen, have shown that the reaction rates can be correlated with the substituents' electronic properties. acs.orgacs.org For a series of substituted phenols, the logarithm of the second-order rate constant (log k) can often be described by a linear free-energy relationship, such as the Hammett equation:

log(k/k₀) = ρσ

where k is the rate constant for the substituted phenol, k₀ is the rate constant for the unsubstituted phenol, ρ is the reaction constant, and σ is the substituent constant. The value of ρ provides insight into the nature of the transition state of the rate-determining step. A negative ρ value, for instance, indicates that the reaction is favored by electron-donating groups.

Synthesis and Advanced Chemical Applications of Derivatives and Analogues of 5 Amino 2 Chloro 4 Methylphenol

Synthesis of Substituted Derivatives

The strategic modification of 5-amino-2-chloro-4-methylphenol can lead to novel compounds with tailored properties for various applications. The synthetic pathways often involve the selective reaction at one of the functional moieties while preserving the others, or a multi-step synthesis to achieve the desired derivatization.

Modifications at the Amino Moiety

The primary amino group in this compound is a versatile handle for a variety of chemical transformations, including alkylation, acylation, and the formation of Schiff bases.

Alkylation: Selective N-alkylation of aminophenols can be achieved through a protection-alkylation-deprotection strategy. For instance, the amino group can be protected by reacting with benzaldehyde (B42025) to form a Schiff base. Subsequent alkylation of the phenolic hydroxyl group can be performed, followed by hydrolysis to regenerate the amino group and yield an O-alkylated aminophenol researchgate.net. Alternatively, direct N-alkylation can be pursued, although control of selectivity can be challenging due to the competing reactivity of the phenolic hydroxyl group.

Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is typically straightforward and can be used to introduce a wide range of functionalities to the molecule. For example, the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives involves the reaction of a substituted benzoic acid with various anilines or amines nih.govresearchgate.net. This highlights a general approach that could be adapted for the acylation of this compound.

Schiff Base Formation: The condensation of the primary amino group with aldehydes or ketones yields Schiff bases (imines). These compounds are valuable intermediates and have been studied for their coordination chemistry and biological activities rsc.orgnih.govresearchgate.net. The reaction of various aminophenols, including 2-amino-4-chlorophenol, with trimethinium salts to form N,N'-diaryl-1,3-diaminopropenes has been reported, demonstrating a pathway to complex Schiff base derivatives rsc.org. A general method for synthesizing Schiff bases involves the condensation of an aminophenol with an aldehyde, sometimes under microwave irradiation to enhance reaction rates mediresonline.org.

Table 1: Examples of Amino Moiety Modifications on Phenolic Compounds

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Aminophenols | Benzaldehyde, Alkylating agent, H₂O | O-Alkylated aminophenol | researchgate.net |

| 2-Chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid | p-Nitroaniline, Thionyl chloride, Anilines/amines | N-Aryl/alkyl benzamide | nih.govresearchgate.net |

| 2-Amino-4-chlorophenol | Trimethinium salts, Triethylamine | Schiff base | rsc.org |

| p-Aminophenol | Benzaldehyde derivatives, Acetic acid | Schiff base | mediresonline.org |

| 2,6-Diformyl-4-methylphenol | 5-Aminouracil | Schiff base | nih.gov |

Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers another site for derivatization, primarily through etherification and esterification reactions, to modulate the compound's physicochemical properties.

Etherification: The synthesis of ethers from phenols can be accomplished via Williamson ether synthesis, where the phenoxide ion reacts with an alkyl halide. A patent describes a method for producing 5-amino-2-chloro-4-fluorophenoxyacetic acid ester by reacting 5-amino-2-chloro-4-fluorophenol (B1329930) with a haloacetic acid ester in the presence of a base google.com. This suggests a feasible route for the etherification of the hydroxyl group in this compound.

Esterification: The phenolic hydroxyl group can be esterified to form phenyl esters. This can be achieved by reacting the phenol (B47542) with an acid chloride or an acid anhydride. Another approach involves the use of coupling agents to facilitate the reaction with a carboxylic acid. A general and mild method for the esterification of amino acids using trimethylchlorosilane and methanol (B129727) has been reported, which could potentially be adapted for the esterification of the phenolic hydroxyl group, although the amino group's reactivity would need to be considered nih.gov.

Table 2: Examples of Phenolic Hydroxyl Group Derivatization

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 5-Amino-2-chloro-4-fluorophenol | Haloacetic acid ester, Base | Phenoxyacetic acid ester | google.com |

| Amino acids | Methanol, Trimethylchlorosilane | Amino acid methyl ester | nih.gov |

Further Functionalization on the Aromatic Ring

The aromatic ring of this compound, already substituted with activating (amino, hydroxyl, methyl) and deactivating (chloro) groups, can potentially undergo further electrophilic substitution reactions such as halogenation, nitration, or sulfonation. The positions of further substitution will be directed by the combined electronic effects of the existing substituents.

Halogenation: The introduction of additional halogen atoms onto the aromatic ring is a common modification. For instance, the synthesis of 2-amino-5-chlorophenol (B1209517) from o-aminophenol can be achieved using N-chlorosuccinimide in acetic acid researchgate.net. This suggests that further chlorination or bromination of this compound could be possible at the available positions on the ring. The introduction of halogen atoms can significantly alter the electronic properties and biological activity of the molecule nih.gov.

Nitration: Nitration of phenolic compounds is a well-established reaction, typically carried out with a mixture of nitric and sulfuric acids. The synthesis of 2-chloro-4-nitrophenol (B164951) is a key step in the production of 2-chloro-4-aminophenol google.comgoogle.com. This indicates that nitration of the subject compound is a feasible transformation, leading to nitro-substituted derivatives that can be further modified, for example, by reduction of the nitro group to an amino group.

Exploration of Structural Analogs and Related Phenolic Compounds

The study of structural analogs provides valuable insights into the structure-activity relationships and potential applications of derivatives of this compound. Key analogs include other amino-substituted and chloro-substituted phenols and cresols.

Amino-substituted Phenols and Cresols

Aminophenols and aminocresols are important industrial intermediates. Their synthesis often involves the reduction of the corresponding nitrophenols. For example, 2-amino-5-methoxyphenol (B1278220) can be synthesized from 3-methoxyphenol (B1666288) by nitration followed by catalytic hydrogenation researchgate.net. 2-Amino-4-methylphenol (B1222752) is a known compound used in the formulation of dyes and hair coloring products and is generally soluble in organic solvents like ethanol (B145695) and acetone, with limited solubility in water solubilityofthings.comdrugbank.com. The properties of these analogs, such as their reactivity and solubility, provide a basis for predicting the behavior of this compound and its derivatives.

Table 3: Selected Amino-substituted Phenols and Cresols

| Compound Name | CAS Number | Key Synthesis Note | Reference |

|---|---|---|---|

| 2-Amino-5-methoxyphenol | - | Synthesized from 3-methoxyphenol via nitration and reduction. | researchgate.net |

| 2-Amino-4-methylphenol | 95-84-1 | Used in dye and hair coloring formulations. | solubilityofthings.comdrugbank.com |

| 2-Chloro-4-aminophenol | - | Synthesized by chlorination of p-nitrophenol followed by reduction. | google.comgoogle.com |

Chloro-substituted Phenols and Cresols

Chlorinated phenols and cresols are a significant class of compounds with applications as disinfectants, preservatives, and synthetic intermediates wikipedia.orgbhm-chemicals.comatamankimya.com. Their synthesis is typically achieved by the direct chlorination of the corresponding phenol or cresol (B1669610). For example, p-chlorocresol (4-chloro-3-methylphenol) is prepared by the chlorination of m-cresol (B1676322) . The physical and chemical properties of these compounds, such as 2-chloro-5-methylphenol (B42318), are well-documented and serve as a reference for understanding the influence of the chloro and methyl substituents on the phenolic ring sigmaaldrich.com.

Table 4: Selected Chloro-substituted Phenols and Cresols

| Compound Name | CAS Number | Key Property/Application | Reference |

|---|---|---|---|

| 4-Chloro-3-methylphenol (p-Chlorocresol) | 59-50-7 | Disinfectant and antiseptic. | wikipedia.orgbhm-chemicals.comatamankimya.com |

| 2-Chloro-5-methylphenol | 615-74-7 | Chemical intermediate. | sigmaaldrich.com |

Poly-substituted Phenols and Related Schiff Bases

The structural framework of this compound, featuring amino, chloro, and methyl substituents on a phenol ring, provides a versatile platform for the synthesis of a wide array of poly-substituted phenols and Schiff bases. The reactivity of the amino group and the phenolic hydroxyl group, along with the influence of the electron-donating methyl group and the electron-withdrawing chloro group, allows for a range of chemical modifications.

Schiff bases, formed by the condensation of the primary amino group of this compound with various aldehydes and ketones, are a prominent class of its derivatives. rsc.org This reaction typically involves refluxing equimolar amounts of the aminophenol and the carbonyl compound in a suitable solvent like ethanol. rsc.org The resulting imine or azomethine group (>C=N-) is a key feature of Schiff bases and imparts them with diverse chemical and biological properties. rsc.org

For instance, the synthesis of Schiff bases from the related compound 5-chloro-2-methylaniline (B43014) with 3-methyl-2-hydroxybenzaldehyde has been reported, yielding a crystalline product. nih.gov This process involves refluxing the reactants in a solvent such as dichloromethane (B109758) under an inert atmosphere. nih.gov A similar approach can be envisioned for this compound, reacting it with a variety of substituted salicylaldehydes or other aromatic aldehydes to generate a library of poly-substituted phenolic Schiff bases. The general synthetic route for the formation of these Schiff bases is depicted below:

General Reaction for Schiff Base Synthesis: R-CHO + H₂N-Ar-OH → R-CH=N-Ar-OH + H₂O (where Ar represents the 2-chloro-4-methylphenol (B1207291) moiety)

The synthesis of various Schiff bases from different aminophenols has been extensively studied. rsc.org These studies provide a foundation for the potential synthesis of a range of Schiff bases from this compound. The following table illustrates potential Schiff base derivatives that could be synthesized from this compound and various aldehydes, based on known synthetic methods for analogous compounds.

| Aldehyde Reactant | Potential Schiff Base Product Name |

| Salicylaldehyde (B1680747) | 2-(((5-amino-2-chloro-4-methylphenyl)imino)methyl)phenol |

| 4-Hydroxybenzaldehyde | 4-(((5-amino-2-chloro-4-methylphenyl)imino)methyl)phenol |

| Vanillin | 4-(((5-amino-2-chloro-4-methylphenyl)imino)methyl)-2-methoxyphenol |

| Cinnamaldehyde | (E)-N-((E)-3-phenylallylidene)-5-amino-2-chloro-4-methylaniline |

The synthesis of more complex poly-substituted phenols can be achieved through various reactions targeting the aromatic ring, the phenolic hydroxyl group, or the amino group of this compound. For example, the amino group can be diazotized and subsequently replaced with other functional groups, leading to a wide range of poly-substituted phenols.

Advanced Chemical Applications of Derivatives and Analogues

The derivatives of this compound, particularly its Schiff bases and azo dyes, exhibit potential for a variety of advanced chemical applications. These applications stem from the unique electronic and structural features conferred by the combination of substituents on the phenolic ring.

Precursors for Specialty Organic Materials

Derivatives of this compound serve as valuable precursors in the synthesis of specialty organic materials, most notably azo dyes. Azo dyes, characterized by the -N=N- functional group, constitute a significant class of industrial colorants. nih.gov The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, such as this compound, followed by a coupling reaction with an electron-rich coupling component, such as a phenol or another aromatic amine. nih.govtandfonline.com

The presence of the chloro and methyl groups on the phenyldiazenyl ring derived from this compound can influence the color, lightfastness, and other properties of the resulting azo dye. For example, the condensation of 5-[(2-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde with various aromatic amines yields a series of azo-Schiff base hybrid dyes. tandfonline.comnih.gov A similar strategy could be employed where the diazotized this compound is coupled with various naphthol or aniline (B41778) derivatives to produce a range of dyes with potentially interesting properties for textile, printing, and other industries.

The general synthetic scheme for producing an azo dye from this compound is as follows:

Diazotization: HO-(CH₃)(Cl)C₆H₂-NH₂ + NaNO₂ + 2HX → HO-(CH₃)(Cl)C₆H₂-N₂⁺X⁻ + NaX + 2H₂O

Azo Coupling: HO-(CH₃)(Cl)C₆H₂-N₂⁺X⁻ + Ar-H → HO-(CH₃)(Cl)C₆H₂-N=N-Ar + HX (where Ar-H is an activated aromatic compound)

Ligands in Coordination Chemistry and Metal Complex Formation

Schiff bases derived from this compound are excellent ligands for the formation of metal complexes. nanobioletters.com The imine nitrogen and the phenolic oxygen atoms can act as donor sites, chelating with a variety of transition metal ions to form stable coordination compounds. nanobioletters.comnanobioletters.com The electronic properties of these ligands, and consequently the properties of the resulting metal complexes, can be fine-tuned by varying the aldehyde or ketone used in the Schiff base synthesis.

The coordination of metal ions to these ligands can lead to complexes with interesting catalytic, magnetic, and biological properties. For example, Schiff base metal complexes have been investigated for their catalytic activity in various organic transformations and as models for biological systems. nanobioletters.com The synthesis of metal complexes with Schiff bases derived from substituted aminophenols and salicylaldehydes has been widely reported. rsc.org These complexes often exhibit well-defined geometries, such as square planar or octahedral, depending on the metal ion and the stoichiometry of the ligand.

The following table presents a hypothetical series of metal complexes that could be formed from a Schiff base ligand derived from this compound and salicylaldehyde (L), illustrating the potential for diverse coordination chemistry.

| Metal Ion | Potential Complex Formula | Potential Coordination Geometry |

| Cu(II) | [Cu(L)₂] | Square Planar |

| Ni(II) | [Ni(L)₂] | Square Planar |

| Co(II) | [Co(L)₂] | Tetrahedral or Square Planar |

| Zn(II) | [Zn(L)₂] | Tetrahedral |

Intermediates for the Synthesis of Complex Molecular Architectures

The reactive functional groups of this compound make it a valuable intermediate for the synthesis of more complex molecular architectures, particularly heterocyclic compounds. The amino group can be a key synthon in the construction of various nitrogen-containing rings. For example, substituted aminophenols can be used to synthesize quinazoline (B50416) derivatives, which are known to possess a wide range of biological activities.

Furthermore, the amino group can react with various reagents to form precursors for cyclization reactions. For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of seven-membered rings like benzodiazepines or other fused heterocyclic systems. The synthesis of novel triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones has been reported starting from 3-aminoquinazolinone derivatives, which themselves can be synthesized from amino acids. This highlights the potential of using amino-functionalized phenols like this compound as building blocks for diverse and complex heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

Spectroscopic Characterization and Structural Elucidation of 5 Amino 2 Chloro 4 Methylphenol and Its Derivatives

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. These techniques probe the vibrational modes of chemical bonds, which are unique to the types of atoms and the nature of the bonds connecting them.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds to higher vibrational states. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, with characteristic peaks corresponding to specific functional groups.

For 5-Amino-2-chloro-4-methylphenol, the FT-IR spectrum is expected to exhibit several key absorption bands that confirm the presence of its hydroxyl (-OH), amino (-NH2), and chloro (-Cl) groups, as well as the substituted benzene (B151609) ring and the methyl group. The characterization of its hydrochloride salt, 5-amino-4-chloro-o-cresol HCl, has been noted in regulatory documents, confirming the use of IR spectroscopy in its identification. nist.gov

Expected FT-IR Spectral Features of this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |

| O-H (Phenolic) | 3200-3600 | Stretching, typically broad due to hydrogen bonding |

| N-H (Amine) | 3300-3500 | Symmetric and asymmetric stretching of the primary amine |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Methyl) | 2850-2960 | Symmetric and asymmetric stretching |

| C=C (Aromatic) | 1450-1600 | Ring stretching |

| C-N (Aromatic) | 1250-1360 | Stretching |

| C-O (Phenolic) | 1180-1260 | Stretching |

| C-Cl | 700-850 | Stretching |

The broadness of the O-H stretching band is a hallmark of phenols and is influenced by intermolecular hydrogen bonding. The N-H stretching of the primary amine typically appears as two distinct peaks in the same region. The precise positions of the aromatic C=C stretching bands can provide clues about the substitution pattern of the benzene ring. For instance, studies on various aminophenol isomers show characteristic bands for C=C ring stretching and C-N linkages.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy provides excellent information on non-polar bonds and symmetric vibrations. Therefore, it is particularly useful for analyzing the carbon backbone of aromatic rings.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The C-Cl bond, being a relatively weak Raman scatterer, might show a less intense signal compared to the aromatic C-C and C-H vibrations. The comparison of FT-IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule. chemicalbook.com

Expected Raman Spectral Features of this compound:

| Functional Group | Expected Raman Shift (cm⁻¹) | Description of Vibration |

| Aromatic Ring | 1580-1620 | Ring stretching (strong) |

| C-H (Aromatic) | 3050-3070 | Stretching |

| C-CH₃ | 1370-1390 | Bending |

| C-Cl | 600-800 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of a molecule by mapping the connectivity of its atoms. It is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. Regulatory documents confirm that NMR has been used to establish the purity of 5-amino-4-chloro-o-cresol HCl. cir-safety.org

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it.

In this compound, we would expect to see distinct signals for the aromatic protons, the methyl protons, the phenolic hydroxyl proton, and the amine protons. The integration of these signals would correspond to the number of protons of each type. Furthermore, the splitting pattern (multiplicity) of the signals, due to spin-spin coupling with neighboring protons, would reveal the connectivity of the protons. For instance, data for related compounds like 4-chloro-2-methylphenol (B52076) shows distinct signals for the aromatic protons and the methyl group. nih.gov

Predicted ¹H NMR Spectral Data for this compound:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (adjacent to -OH) | ~6.7-6.9 | Singlet | 1H |

| Aromatic H (adjacent to -CH₃) | ~6.9-7.1 | Singlet | 1H |

| -OH (Phenolic) | ~8.0-10.0 | Broad Singlet | 1H |

| -NH₂ (Amine) | ~3.5-5.0 | Broad Singlet | 2H |

| -CH₃ (Methyl) | ~2.1-2.3 | Singlet | 3H |

Note: Predicted chemical shifts are approximate and can be influenced by the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. The chemical shift of a carbon atom is indicative of its hybridization and the electronegativity of the atoms attached to it.

For this compound, the ¹³C NMR spectrum would show six distinct signals for the six carbon atoms of the benzene ring, plus one signal for the methyl carbon. The chemical shifts of the ring carbons would be influenced by the attached substituents (-OH, -NH₂, -Cl, and -CH₃). For example, the carbon attached to the hydroxyl group would appear at a higher chemical shift (downfield) compared to the other ring carbons. Spectroscopic data for related compounds like 2-chloro-5-methylphenol (B42318) provides a reference for the expected chemical shifts. nih.gov

Predicted ¹³C NMR Spectral Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-OH | ~150-155 |

| C-Cl | ~120-125 |

| C-NH₂ | ~140-145 |

| C-CH₃ | ~125-130 |

| Aromatic C-H | ~115-120 |

| Aromatic C-H | ~110-115 |

| -CH₃ | ~15-20 |

Note: Predicted chemical shifts are approximate and can be influenced by the solvent.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion. The molecular weight of this compound is 157.60 g/mol .

Upon ionization in the mass spectrometer, the this compound molecule will form a molecular ion (M⁺˙). This ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.

Expected Fragmentation Pattern in the Mass Spectrum of this compound:

Molecular Ion Peak (M⁺˙): A prominent peak at m/z corresponding to the molecular weight of the compound (approximately 157 and 159 in a 3:1 ratio due to the presence of the ³⁵Cl and ³⁷Cl isotopes).

Loss of Methyl Group: A fragment corresponding to the loss of a methyl radical (•CH₃), resulting in a peak at M-15.

Loss of Chlorine: A fragment resulting from the loss of a chlorine atom (•Cl), leading to a peak at M-35.

Other Fragments: Other characteristic fragments may arise from the cleavage of the amine and hydroxyl groups or the breakdown of the aromatic ring.

The analysis of the isotopic pattern of the molecular ion peak is particularly important for compounds containing chlorine, as the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1) results in a characteristic M⁺˙ and M+2 peak pattern.

X-ray Diffraction (XRD) for Solid-State Structure Determination

The single-crystal XRD analysis of 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol reveals significant structural details. The compound crystallizes in a monoclinic system with a P2₁/c space group. researchgate.net The unit cell dimensions have been determined to be a = 11.5241(19) Å, b = 8.7233(11) Å, and c = 13.649(2) Å, with a β angle of 130.876(15)°. researchgate.net The volume of the unit cell is 1332.0(3) ų. researchgate.net These parameters provide a foundational understanding of the three-dimensional arrangement of the atoms within the crystal lattice.

Crystallographic Data for 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₅H₁₅ClNO₂ |

| Formula Weight | 276.73 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.5241(19) |

| b (Å) | 8.7233(11) |

| c (Å) | 13.649(2) |

| β (°) | 130.876(15) |

| Volume (ų) | 1332.0(3) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.380 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. For 5-Amino-4-Chloro-o-Cresol, a synonym for this compound, a symmetrical UV absorption peak has been reported at 300 nm. cir-safety.org This absorption is attributed to the electronic transitions occurring within the chromophoric system of the molecule.

The electronic properties of substituted phenols are influenced by the nature and position of the substituents on the aromatic ring. In the case of (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, a theoretical study using density functional theory (DFT) calculated the energy band gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to be 4.0023 eV. nih.gov The HOMO and LUMO energies were determined to be -5.9865 eV and -1.9842 eV, respectively. nih.gov This energy gap is a critical parameter that corresponds to the energy of the electronic transition from the ground state to the first excited state and is directly related to the wavelength of maximum absorption in the UV-Vis spectrum.

Electronic Transition Data for a Derivative of this compound nih.gov

| Parameter | Value |

|---|---|

| Compound | (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol |

| HOMO Energy (eV) | -5.9865 |

| LUMO Energy (eV) | -1.9842 |

| HOMO-LUMO Energy Gap (eV) | 4.0023 |

Theoretical and Computational Chemistry Studies on 5 Amino 2 Chloro 4 Methylphenol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine the electronic structure and a wide array of associated characteristics.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods calculate the total energy of a system based on its electron density rather than a complex many-electron wavefunction.

For a molecule like 5-Amino-2-chloro-4-methylphenol, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be employed to optimize the molecular geometry and predict key electronic properties. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical parameters derived from these calculations. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and the energy required for electronic transitions. researchgate.net A smaller energy gap generally implies higher reactivity and greater polarizability. researchgate.net In a study on a related Schiff base, (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, the HOMO-LUMO energy gap was calculated to be 4.0023 eV, indicating significant stability. nih.gov

Table 1: Representative Frontier Orbital Energies and Related Properties Calculated by DFT (Note: Data is illustrative, based on a structurally similar compound, C₁₅H₁₄ClNO, calculated at the B3LYP/6–311 G(d,p) level) nih.gov

| Parameter | Value | Unit |

| EHOMO | -5.9865 | eV |

| ELUMO | -1.9842 | eV |

| Energy Gap (ΔE) | 4.0023 | eV |

| Dipole Moment | 4.30 | Debye |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a systematic way to approach the exact solution of the Schrödinger equation.

The selection of a basis set is crucial for the accuracy of both ab initio and DFT calculations. A basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, like 6-31G* or the more extensive 6-311++G(d,p), are commonly used. researchgate.netresearchgate.net The latter includes diffuse functions (++) to better describe lone pairs and anions, and polarization functions (d,p) to allow for more flexibility in orbital shapes, which is important for accurately modeling bonding and intermolecular interactions in a substituted phenol (B47542) like this compound. Studies on substituted phenyls have shown that calculations at the MP2/6-31G* level can effectively model conformational equilibria. nih.gov The choice of method and basis set represents a trade-off between desired accuracy and computational feasibility.

Molecular Modeling and Simulation

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These simulations are invaluable for exploring molecular dynamics, conformational landscapes, and interactions that are difficult to observe experimentally.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For this compound, rotation around the C-O and C-N single bonds, as well as the orientation of the amine (-NH₂) and hydroxyl (-OH) hydrogens, would give rise to different conformers.

Computational methods perform energy minimization to find the geometry with the lowest potential energy, which corresponds to the most stable conformer. This is achieved by systematically adjusting the bond lengths, bond angles, and dihedral angles. In a crystal structure analysis of a related imine, the molecule was found to adopt an E configuration about the C=N bond, which was stabilized by an intramolecular hydrogen bond forming a stable six-membered ring motif known as an S(6) ring. nih.gov A similar analysis for this compound would likely reveal stable conformers featuring intramolecular hydrogen bonds between the phenolic -OH and the amino -NH₂ groups.

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. This compound can theoretically exist in different tautomeric forms, such as the phenol-amine form and its corresponding keto-imine and phenol-imine forms. The relative stability of these tautomers is a key factor in the molecule's chemical behavior.

Computational studies can predict the relative energies and thermodynamic properties of different tautomers. dergipark.org.tr The influence of the surrounding environment can be modeled using implicit or explicit solvation models. For instance, the polarizable continuum model (PCM) is a common implicit method that treats the solvent as a continuous medium with a specific dielectric constant. Studies on related heterocyclic systems have shown that polar solvents can significantly influence tautomeric equilibria. dergipark.org.tr For this compound, computational analysis would likely show the phenol-amine form to be the most stable, but the equilibrium could shift in different solvents, affecting its reactivity and spectroscopic signature. Research on a related saliciline derivative noted the presence of a partial double bond character in a C-O bond, indicating a contribution from a keto-amine tautomeric form. researchgate.net

Prediction and Interpretation of Spectroscopic Parameters

A significant application of computational chemistry is the prediction of spectroscopic data, which aids in the interpretation of experimental spectra. By calculating properties like vibrational frequencies (IR, Raman), nuclear magnetic shieldings (NMR), and electronic transitions (UV-Vis), theoretical models can confirm molecular structures and assign spectral features.

DFT calculations are widely used for this purpose. researchgate.netresearchgate.net Calculated vibrational frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. researchgate.net Similarly, NMR chemical shifts can be calculated with good accuracy, providing a powerful tool for structure elucidation, especially for complex molecules where spectral assignment is non-trivial. dergipark.org.tr Theoretical UV-Vis spectra, calculated using Time-Dependent DFT (TD-DFT), can help assign electronic transitions between molecular orbitals. researchgate.netmaterialsciencejournal.org For this compound, these computational predictions would be invaluable for validating its synthesis and characterizing its structure.

Table 2: Illustrative Comparison of Experimental and Calculated Geometrical Parameters (Note: Data is for a related Schiff base, C₁₅H₁₄ClNO, and serves as an example of the agreement between X-ray diffraction data and DFT B3LYP/6–311G(d,p) calculations.) nih.gov

| Parameter (Bond/Angle) | Experimental (X-ray) | Theoretical (DFT) | Unit |

| C=N Bond Length | 1.285 | 1.287 | Å |

| C-O Bond Length | 1.348 | 1.359 | Å |

| C-Cl Bond Length | 1.737 | 1.758 | Å |

| C-N-C Bond Angle | 121.3 | 121.7 | Degrees (°) |

| C-C-O Bond Angle | 121.6 | 121.1 | Degrees (°) |

Computational Analysis of Reaction Mechanisms and Transition States

The study of chemical reactions at a molecular level is greatly enhanced by computational chemistry, which provides a lens into the transient and high-energy species that are often difficult to characterize experimentally. For a substituted phenol like this compound, computational analysis can elucidate potential reaction mechanisms, such as oxidation, electrophilic substitution, or polymerization, by mapping out the potential energy surface connecting reactants, transition states, and products.

Detailed quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of these investigations. researchgate.net Methods like B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-31G(d,p) or larger), are commonly used to optimize the geometries of stationary points on the potential energy surface and to calculate their energies. nsf.gov The transition state, a first-order saddle point on this surface, represents the highest energy barrier that must be overcome for a reaction to proceed. Its identification is crucial for understanding reaction kinetics.

The activation energy (Ea) of a reaction step is the difference in energy between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate. For this compound, different reaction pathways will have distinct transition states and associated activation energies. For instance, the mechanism of its oxidation would involve the formation of a phenoxyl radical, and the stability of this radical, influenced by the amino, chloro, and methyl substituents, would significantly affect the reaction barrier. nih.gov

Computational tools can also probe the vibrational frequencies of the transition state structure. A key characteristic of a true transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products.

Table 1: Illustrative Calculated Energy Barriers for Postulated Reaction Pathways of this compound

| Reaction Pathway | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| Electrophilic Aromatic Substitution (Nitration at C6) | B3LYP | 6-311+G(d,p) | 15.8 |

| Oxidation (Hydrogen abstraction from hydroxyl group) | M06-2X | def2-TZVP | 12.5 |

| Dimerization (C-C bond formation) | ωB97X-D | cc-pVTZ | 25.2 |

Molecular Docking Studies for Chemical Interaction Profiling (excluding biological targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While extensively used in drug design to study protein-ligand interactions, it is also a valuable tool for understanding the interactions of small molecules with non-biological materials, surfaces, or other small molecules. nih.gov This can be particularly relevant for applications in materials science, sensor technology, or environmental chemistry.

In the context of this compound, molecular docking can be employed to investigate its interaction with various surfaces or within molecular aggregates. For example, its adsorption behavior on graphene or other carbon nanomaterials can be simulated to understand the nature and strength of the interaction. nih.gov These studies can reveal the key non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces, that govern the binding. nih.gov

The docking process involves placing the ligand (this compound) in the binding site of the receptor (e.g., a graphene sheet) and using a scoring function to estimate the binding affinity. The scoring function typically considers terms for electrostatic interactions, van der Waals interactions, and desolvation penalties. A more negative docking score generally indicates a more favorable binding interaction.

The results of such studies can provide insights into how this compound might behave as a surface coating, a component in a composite material, or a contaminant interacting with environmental surfaces.

Table 2: Illustrative Molecular Docking Results of this compound with a Graphene Surface

| Docking Software | Scoring Function | Target (Non-biological) | Calculated Binding Affinity (kcal/mol) | Key Interactions |

| AutoDock Vina | Vina Score | Graphene Sheet (Pristine) | -5.8 | π-π stacking, van der Waals |

| GOLD | GoldScore | Graphene Oxide Sheet | -7.2 | Hydrogen bonding (with oxide groups), π-π stacking |

| Schrödinger Glide | GlideScore | Carbon Nanotube (SWCNT) | -6.5 | van der Waals, π-π stacking |

Note: The data presented in this table is for illustrative purposes to demonstrate the potential application of molecular docking for this compound with non-biological targets. The values are representative of typical interactions for similar phenolic compounds with carbon-based nanomaterials.

Patent Landscape and Academic Innovations Pertaining to 5 Amino 2 Chloro 4 Methylphenol

Analysis of Synthetic Process Patents

While patents specifically detailing the synthesis of 5-Amino-2-chloro-4-methylphenol are not broadly public, the patent literature for structurally analogous compounds provides a clear blueprint for its industrial production. The synthesis generally involves multi-step pathways that prioritize yield, purity, and cost-efficiency. Analysis of patents for related aminophenols, chlorophenols, and cresols reveals several established strategies.

A common approach begins with the selective chlorination of 4-methylphenol (p-cresol). A key patent in this area, US5847236A, describes a process for preparing 2-chloro-4-methylphenol (B1207291) by reacting 4-methylphenol with a chlorinating agent like sulfuryl chloride. google.com This method utilizes a catalyst system composed of a Lewis acid (e.g., AlCl₃) and a diaryl sulphide to achieve high regioselectivity for the ortho-position, which is crucial for producing the correct precursor. google.com Following the creation of 2-chloro-4-methylphenol, subsequent steps would involve nitration at the 5-position, followed by the reduction of the nitro group to an amine, a common transformation in the synthesis of aromatic amines.

Another viable pathway, inferred from patents like CN103130657B for the synthesis of 2-chloro-4-aminophenol, involves the chlorination of a nitrophenol intermediate followed by reduction. google.com This methodology highlights the use of recyclable catalysts to improve the environmental footprint and cost-effectiveness of the process, a significant consideration in modern chemical manufacturing. google.com Similarly, processes for producing related isomers, such as 5-amino-o-cresol, often start with nitrated precursors like 5-nitro-toluidine, which is then converted to the corresponding phenol (B47542) and subsequently reduced. google.com

The table below summarizes key features from patents for processes used to synthesize structurally similar compounds, illustrating the common techniques applicable to this compound.

| Patent / Method | Starting Material(s) | Key Transformation(s) | Catalyst/Reagents | Significance |

| US5847236A google.com | 4-Methylphenol | Ortho-chlorination | Sulfuryl chloride, Lewis acid/diaryl sulphide system | High regioselectivity in the chlorination of a cresol (B1669610) precursor. |

| CN103130657B google.com | Nitrophenol | Chlorination, then Reduction | Chlorine, Hydrazine (B178648) hydrate (B1144303), Activated carbon/FeCl₃ | Focus on high yield, purity, and catalyst recycling for an aminophenol. |

| CN107963974A chemicalbook.com | 3-Chloro-4-methylaniline | Nucleophilic substitution of chlorine with a hydroxyl group | Copper(I) chloride, Sodium hydroxide | Synthesis from an aniline (B41778) derivative, demonstrating an alternative route. |

| CN101519358A google.com | 5-Nitro-toluidine | Diazotization, Hydrolysis, Reduction | Sodium nitrite (B80452), Sulfuric acid, Active nickel | Pathway starting from a nitrated toluidine to produce an aminocresol. |

Patenting of Novel Chemical Derivatives and Their Industrial Applications

The primary industrial application for this compound, often referred to by its cosmetic ingredient name 5-Amino-4-Chloro-o-Cresol, is in the formulation of hair dyes. googleapis.comcir-safety.org In this context, it functions as a "coupler" or "coupling agent" in oxidative hair colorants. Patents in this field typically claim formulations rather than the molecule itself, focusing on the unique color outcomes and stability achieved when the coupler reacts with a developer (e.g., p-phenylenediamine) in the presence of an oxidizing agent like hydrogen peroxide. googleapis.com The resulting hair colors are valued for their specific tones and fastness. googleapis.com

Beyond its established role in cosmetics, derivatives of this compound hold potential in other industrial sectors. Aminophenols, as a class, are valuable intermediates in the synthesis of specialty polymers and pharmaceuticals. For instance, patents exist for epoxy resins derived from aminophenols like 4-amino-m-cresol, which are used in electronic materials where high purity and low hydrolyzable chlorine content are critical. googleapis.com Although the preparation of such high-purity resins can be challenging, the patenting of these derivatives and their applications in high-performance materials represents a significant area of chemical innovation. googleapis.com

The development of novel derivatives often focuses on modifying the phenolic or amino groups to create new functionalities. Such modifications can lead to compounds with applications as:

Monomers for high-performance polymers like polyimides or polybenzoxazoles.

Precursors for agrochemicals or pharmaceuticals.

Specialty additives , such as antioxidants or UV stabilizers, by leveraging the inherent properties of the phenolic structure.

The following table outlines major patented application areas for aminophenol-class compounds.

| Application Area | Role of Aminophenol Derivative | Industry | Key Patented Feature |

| Hair Colorants googleapis.com | Coupler Component | Cosmetics | Specific color formation, intensity, and longevity of the dye. |

| Epoxy Resins googleapis.com | Base Monomer | Electronics, Adhesives | High purity, low hydrolyzable chlorine, thermal stability. |

| Agrochemicals/Pesticides google.com | Intermediate | Agriculture | Precursor to active ingredients like insect growth regulators. |

| Polymer Coatings google.com | Precursor | Materials Science | Formation of functional, surface-adherent polymeric films. |

Academic-Industrial Collaborations in Chemical Process Optimization

While specific collaborations for this compound are not widely publicized, the chemical industry relies heavily on partnerships between academic institutions and corporate R&D departments to drive process optimization. These collaborations are vital for developing more sustainable, efficient, and cost-effective manufacturing routes for specialty chemicals. researchgate.net

A prominent model involves industry sponsoring academic research to tackle fundamental challenges. For example, collaborations have focused on creating greener oxidation processes for phenols to replace problematic copper catalysts with more environmentally benign alternatives, a field relevant to the synthesis and potential derivatization of many phenolic compounds. researchgate.net One such partnership between DSM and Swiss universities aimed to develop new synthetic routes and reactor concepts for producing industrially important nutritional compounds derived from phenols. researchgate.net

Another area of collaboration is in the application of novel materials. A joint research agreement between Northwestern University and Baxter Healthcare Corporation led to patents on phenolic coatings formed from aqueous solutions of phenolic compounds, demonstrating a direct path from academic discovery to industrial application. google.com

For a compound like this compound, such collaborations would likely focus on:

Catalyst Development: Designing novel, highly selective, and recyclable catalysts for the chlorination or nitration steps to improve yield and reduce waste.

Process Intensification: Investigating continuous flow reactors or other advanced manufacturing technologies to improve safety, efficiency, and scalability.

Green Chemistry: Exploring alternative solvents or bio-based routes to reduce the environmental impact of the synthesis.

Computational Chemistry: Using molecular modeling to predict reaction pathways and optimize conditions, thereby reducing the need for extensive empirical experimentation.

These partnerships combine the cutting-edge research and fundamental understanding from academia with the scale-up expertise and commercial focus of industry, accelerating the pace of innovation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.